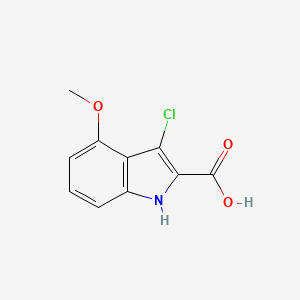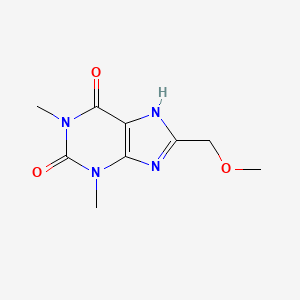![molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0](/img/structure/B11882374.png)
N-[2-(7H-purin-6-ylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7H-purin-6-ylamino)ethyl]acetamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7H-purin-6-ylamino)ethyl]acetamide typically involves the reaction of a purine derivative with an appropriate acetamide precursor. One common method involves the reaction of 6-chloropurine with ethylenediamine to form N-(2-aminoethyl)-6-chloropurine, which is then acetylated to yield this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(7H-purin-6-ylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the purine ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(7H-purin-6-ylamino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes involving purines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of N-[2-(7H-purin-6-ylamino)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular nucleotide levels and related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine ring structure.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
N-[2-(7H-purin-6-ylamino)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine and guanosine, it is not naturally occurring and must be synthesized. Compared to 6-mercaptopurine, it has different functional groups that may confer unique therapeutic potentials.
Eigenschaften
CAS-Nummer |
7151-34-0 |
|---|---|
Molekularformel |
C9H12N6O |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
N-[2-(7H-purin-6-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15) |
InChI-Schlüssel |
OVMTVDQXILOPGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















